C34H36Cl4N6O6Zn
Description
Historical Trajectory and Foundational Contributions of Diazonium Salts in Chemical Biology
The foundation for the use of reagents like Fast Blue BB salt was laid in 1858 by the German chemist Johann Peter Griess, who discovered a new class of organic compounds: diazonium salts. kiddle.cowikipedia.orgwikipedia.orgslideshare.net This discovery was pivotal, as the "diazotization" reaction—the conversion of a primary aromatic amine into a diazonium salt—became a cornerstone of synthetic organic chemistry. wikipedia.orgwikipedia.org
Initially, the primary application of this discovery was in the burgeoning synthetic dye industry. nih.govunacademy.com The ability of diazonium salts to couple with aromatic compounds like phenols and anilines led to the creation of a vast array of azo dyes, characterized by their vibrant colors and stability. nih.govunacademy.com These dyes revolutionized the textile industry. This work's importance extended into the biological sciences when early researchers found that some of these azo dyes could be used as microbiological stains, enabling the visualization of cellular structures and microorganisms for the first time. nih.gov This marked the beginning of the journey for diazonium salts from industrial chemistry to indispensable tools in histochemistry and chemical biology. The principle of forming a colored precipitate through a coupling reaction became fundamental for in situ localization of specific chemical moieties and enzyme activities within tissues.
Role of Fast Blue BB Salt as a Versatile Chromogenic and Fluorogenic Reagent in Analytical and Bioscience Research
Fast Blue BB salt, chemically known as 4-Benzoylamino-2,5-diethoxybenzenediazonium chloride, is a prominent member of the diazonium salt family used in modern research. Its utility is centered on its function as a coupling agent that generates distinct, measurable color upon reaction with specific target molecules.
The primary mechanism of action is an azo coupling reaction, an electrophilic aromatic substitution where the diazonium cation acts as the electrophile, attacking electron-rich aromatic rings like phenols. wikipedia.orgresearchgate.net This reaction, conducted in an alkaline medium, forms a stable, colored azo compound, which is the basis for its chromogenic properties. nih.govjst.go.jp
Key applications include:
Enzyme Histochemistry : Fast Blue BB salt is widely used for the histochemical demonstration of various enzymes. sigmaaldrich.comscientificlabs.co.uk In these methods, an enzyme cleaves a specific substrate to release a product, often a naphthol derivative. This product is immediately "captured" by Fast Blue BB salt present in the incubation medium, forming an insoluble, brightly colored azo dye at the site of enzymatic activity. This allows for the precise localization of enzymes such as alkaline phosphatase, beta-glucuronidase, various peptidases, and serine esterases within tissue sections. sigmaaldrich.comscientificlabs.co.uk
Forensic and Analytical Chemistry : One of the most well-known applications of Fast Blue BB salt is as a colorimetric screening test for cannabinoids. ufg.brfip.org It reacts with phenolic hydroxyl groups present in cannabinoids like Δ⁹-tetrahydrocannabinol (THC), cannabidiol (CBD), and cannabinol (CBN) to produce characteristic colors, typically in the reddish-brown spectrum. researchgate.netfip.orgnih.gov This reaction is often used in field tests and in conjunction with thin-layer chromatography (TLC) for the presumptive identification of cannabis. himedialabs.comscientificlabs.co.uksigmaaldrich.com
Quantification of Phenolic Compounds : The specificity of the azo coupling reaction for phenolic compounds makes Fast Blue BB salt a valuable reagent for determining the total phenolic content in various samples, including foods, beverages, and grains. nih.govnih.govusda.gov This method is considered by some researchers to be more accurate than traditional assays like the Folin-Ciocalteu method, as it is not susceptible to interference from other reducing agents such as ascorbic acid. researchgate.netusda.gov
The table below details the chromogenic properties of Fast Blue BB salt upon reaction with various cannabinoids.
| Cannabinoid | Absorption Maximum (λmax) | Molar Extinction Coefficient (ε) |
|---|---|---|
| Δ⁸-tetrahydrocannabinol | 488 nm | 3.3 x 10⁴ |
| Δ⁹-tetrahydrocannabinol | 489 nm | 2.9 x 10⁴ |
| Cannabidiol (CBD) | 470 nm | 5.2 x 10⁴ |
| Cannabinol (CBN) | 490 nm | 2.5 x 10⁴ |
Data sourced from a colorimetric analysis of cannabinoids with Fast Blue BB salt. jst.go.jp
Scope and Significance of Fast Blue BB Salt in Current Academic Investigations
Fast Blue BB salt continues to be a relevant and significant reagent in contemporary research, primarily due to its simplicity, cost-effectiveness, and reliability in specific applications. Current academic investigations often focus on optimizing and validating analytical methods that employ this salt.
Recent research has focused on the development of miniaturized and high-throughput assays for quantifying total phenolic content. nih.gov For instance, the Fast Blue BB assay has been successfully adapted to a microplate format for the rapid and cost-effective analysis of phenolics in seaweeds and other plant materials. nih.gov These studies aim to improve the efficiency and reduce the consumption of reagents and samples compared to traditional spectrophotometric methods. nih.gov
In forensic science, while more sophisticated confirmatory techniques like GC-MS are standard, Fast Blue BB salt remains important for presumptive screening. fip.org Research continues to evaluate the selectivity and reaction mechanisms of the colorimetric test to better understand its products and potential interferences. researchgate.netufg.br
Furthermore, the unique chemical properties of Fast Blue BB salt have attracted interest in other fields. For example, recent studies in electrochemistry have investigated its behavior to develop environmentally friendly methods for synthesizing new sulfone derivatives of the compound, highlighting its utility as a platform chemical for further synthesis. rsc.org
The table below summarizes the principal applications of Fast Blue BB salt in modern research.
| Field of Research | Target Analyte / System | Principle of Detection |
|---|---|---|
| Enzyme Histochemistry | Alkaline Phosphatase, Esterases, Peptidases | Azo coupling with enzyme-liberated naphthols to form a colored precipitate. sigmaaldrich.comscientificlabs.co.uk |
| Forensic Science | Cannabinoids (THC, CBD, CBN) | Chromogenic reaction with phenolic groups on cannabinoids. jst.go.jpufg.br |
| Food Science & Plant Biology | Total Phenolic Content | Colorimetric quantification via azo coupling with phenolic hydroxyl groups. nih.govnih.gov |
| Analytical Chemistry | Visualization of compounds on TLC plates | Post-chromatographic derivatization to yield colored spots. himedialabs.comscientificlabs.co.uk |
Synergistic Applications with Advanced Optical Microscopy
The properties of Fast Blue BB salt's reaction products make it a versatile tool in advanced optical microscopy. The resulting azo dyes are not only chromogenic, producing stable, colored precipitates visible under standard light microscopy, but some also possess fluorescent properties. nih.govnih.govresearchgate.net This dual-signal capability is a significant advantage in modern cell and tissue imaging.
Fast Blue BB salt is integral to techniques that require the simultaneous visualization of multiple molecular targets. nih.gov In multi-color in situ hybridization (ISH) and immunohistochemistry (IHC), different enzymes and substrates are used to produce distinct colors at the locations of different targets. For instance, in a double-staining protocol, Fast Blue BB can be used as a substrate for alkaline phosphatase (AP) to produce a blue signal, while a separate enzyme-substrate system, like horseradish peroxidase (HRP) with amino-ethyl carbazole (AEC), generates a red signal at the site of a second target. nih.govnordiqc.org
The resulting precipitates from the Fast Blue reaction can also be visualized using fluorescence microscopy. nih.govnih.govresearchgate.net The azo dye formed from the reaction of Fast Blue BB with a naphthol substrate can be observed with far-red filters. nih.gov This allows researchers to overlay a traditional brightfield chromogenic image with a fluorescent image from the same sample, enabling precise co-localization analysis of different molecules. nih.gov This dual-modality imaging is particularly powerful in developmental biology and neurobiology for comparing gene and protein expression patterns at cellular resolution. nih.govresearchgate.net For example, combining AP-Fast Blue detection with a POD-TSA-carboxyfluorescein (FAM) system allows for the simultaneous fluorescent visualization of two different transcripts in a single specimen, reducing the complexity and time of the experimental protocol. nih.govresearchgate.net
Fast Blue BB salt is widely used in enzyme histochemistry to visualize the localization of various enzymes, thereby highlighting specific cellular and subcellular compartments. sigmaaldrich.comsigmaaldrich.comscientificlabs.ie It is suitable for demonstrating a range of enzymes, including alkaline phosphatase, beta-glucuronidase, and various peptidases and proteases. sigmaaldrich.comscientificlabs.ie For example, it is a routine stain for demonstrating alkaline phosphatase-labeled antibodies and serine esterase in blood smears. sigmaaldrich.comscientificlabs.ie The salt's lipophilic nature facilitates its use in staining structures like enterochromaffin cells and myelin. sigmaaldrich.comsigmaaldrich.comhimedialabs.com
In advanced microscopy techniques like lattice light sheet microscopy, which aims for high axial resolution and volumetric visualization of subcellular dynamics, the clear and stable signals produced by chromogenic agents like Fast Blue BB are crucial. researchgate.net The fine, insoluble precipitate formed by the Fast Blue BB reaction allows for sharp localization of enzymatic activity, which is essential for the high-resolution imaging of cellular structures.
Coupling with Mass Spectrometry for Reaction Product Characterization
The combination of Fast Blue BB salt chemistry with mass spectrometry (MS) has emerged as a powerful approach for the definitive identification and quantification of its reaction products, particularly in complex biological and chemical matrices. unodc.orgresearchgate.net This hyphenated technique provides a high degree of specificity and sensitivity, overcoming the limitations of colorimetric tests alone, which can be prone to false positives. researchgate.netrug.nl
Mass spectrometry is a primary tool for determining the exact molecular structure of the azo dyes formed when Fast Blue BB couples with phenolic or naphtholic compounds. researchgate.netrsc.orgrushim.ru In forensic analysis, for instance, identifying cannabinoids is often performed using a colorimetric test with Fast Blue BB salt. rug.nl To validate this test and understand its chemical basis, techniques like electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry (ESI(+)FT-ICR MS) and tandem mass spectrometry (MS/MS) have been employed. researchgate.net
These advanced MS techniques allow for the precise mass measurement and fragmentation analysis of the reaction products. For example, research has proposed a chemical structure for the conjugate formed between Fast Blue BB salt and Δ⁹-tetrahydrocannabinol (Δ⁹-THC), identifying a product with a specific mass-to-charge ratio (m/z 626). researchgate.net The fragmentation patterns obtained from MS/MS experiments provide detailed structural information, confirming the covalent linkage between the diazonium group of Fast Blue BB and the phenolic ring of the target molecule. researchgate.netrug.nlacs.org This level of structural detail is critical for confirming the identity of analytes and understanding reaction mechanisms. acs.org
| Analytical Technique | Application | Findings |
| ESI(+)-FT-ICR MS | Identification of reaction products | Proposed a chemical structure for the Fast Blue BB-Δ⁹-THC conjugate with m/z 626. researchgate.net |
| ESI(+)-MS/MS | Structural confirmation | Used collision-induced dissociation (CID) to confirm the chemical connectivity of isomeric compounds and their reaction products with Fast Blue BB. rug.nl |
| LC/ESI-HR-QTOF-MS | Identification of phenolic compounds | Successfully detected and identified six different phenolic compounds in melon extracts after reaction. nih.gov |
In many applications, analytes are present within complex mixtures, such as plant extracts or biological fluids. unodc.orgnih.gov High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (LC-MS) provides the necessary separation and detection capabilities for both qualitative and quantitative analysis in these matrices. unodc.orgnih.govresearchgate.net
For example, UHPLC coupled to an Orbitrap mass spectrometer has been used for the identification and quantification of cannabinoids in plant extracts. researchgate.net This method offers high separation efficiency and unmatched analytical capability for analyzing complex herbal mixtures. unodc.orgresearchgate.net Similarly, LC-MS/MS is suitable for the analysis of low concentrations of cannabinoids in diverse matrices like edible products. unodc.org In the analysis of phenolic compounds in fruit extracts, LC coupled with electrospray ionization high-resolution quadrupole time-of-flight tandem mass spectrometry (LC/ESI-HR-QTOF-MS) was used to identify specific phenolics that react with Fast Blue BB salt. nih.gov This approach allows for the correlation of total phenolic content measured by the Fast Blue BB colorimetric assay with the presence of specific compounds identified by mass spectrometry. nih.gov The use of MS ensures high sensitivity and selectivity, which is crucial for accurate quantification and for distinguishing between structurally similar molecules (isomers) that might react differently with the salt. acs.orgnih.gov
Development of Immobilized Fast Blue BB Salt Reagent Systems
To improve the practicality and stability of Fast Blue BB as a reagent, researchers have developed systems where the salt is immobilized onto a solid support. nih.gov Immobilization offers several advantages over using the reagent in solution, including simplified experimental protocols, potentially enhanced selectivity, and longer reagent stability. nih.gov
One notable application is in the development of miniaturized analytical devices for field testing. For example, a method was developed for the colorimetric determination of cannabinoids where Fast Blue B salt (a related diazonium salt) was immobilized into a polydimethylsiloxane (PDMS) matrix. nih.gov In this system, the reagent diffuses from the PDMS device upon contact with the sample extract under basic conditions, producing a colored product. nih.gov This approach simplifies the analysis, reduces reagent consumption, and provides a more stable and portable format for the test. nih.gov
Another approach involves the miniaturization of the colorimetric reaction on a silicone-treated filter paper substrate. nsf.gov Such paper-based microfluidic devices offer a low-cost, portable platform for the on-site detection of target analytes like THC in marijuana. researchgate.netnsf.gov These immobilized systems, when coupled with portable detectors, allow for rapid, semi-quantitative analysis outside of a traditional laboratory setting. nsf.gov
Strategies for Mitigating and Characterizing Analytical Interferences in Fast Blue BB Salt Assays
The specificity of the Fast Blue BB salt assay, which relies on the coupling of its diazonium group with the reactive hydroxyl groups of phenolic compounds under alkaline conditions, renders it significantly less susceptible to interferences compared to other methods like the Folin-Ciocalteu (F-C) assay. nih.govnih.govscielo.br The F-C method, being an indirect assay based on an oxidation-reduction reaction, is known to react with a wide array of non-phenolic reducing substances, which can lead to an overestimation of total phenolic content. nih.govresearchgate.net However, despite its high specificity, certain applications of the Fast Blue BB salt assay can be affected by interfering substances, necessitating strategies for their mitigation and characterization.
Research has consistently demonstrated that the Fast Blue BB assay is not significantly affected by common interfering substances found in food matrices that typically impact the F-C assay. researchgate.netusda.gov These include ascorbic acid (Vitamin C), various sugars, and other organic compounds. scielo.brresearchgate.netusda.gov A study on strawberry phenolics found that the Fast Blue BB assay did not interact with ascorbic acid or sugars, whereas the F-C method showed a significant correlation with ascorbic acid, leading to an under-reporting of the true phenolic content by nearly threefold. researchgate.netusda.gov Similarly, when analyzing total phenolics in rice, the Fast Blue BB method was chosen for its reliability as it is not affected by sugars, aromatic amines, organic acids, and especially ascorbic acid, which are known to interfere with the F-C reagent. scielo.br Another study confirmed that the Fast Blue BB assay seems to be unaffected by sugars, organic acids, and ascorbic acid, which is particularly advantageous for analyzing fruits and beverages with high vitamin C content. nih.gov
While generally robust, specific analytical contexts can present challenges. In the analysis of green plant materials like spinach, chlorophyll (B73375) can be a significant interference as it absorbs light at the same wavelength as the Fast Blue BB-phenolic complex, requiring modifications to the standard assay protocol. usda.gov In forensic analysis of cannabis, the colorimetric test can yield false-positive results from non-psychoactive cannabinoids or other plant-derived compounds, necessitating a pre-separation step. researchgate.netacs.org
Detailed Research Findings on Analytical Interference
Several studies have systematically investigated potential interferences in Fast Blue BB salt assays, often by direct comparison with the less specific F-C method. These studies confirm the superior selectivity of the Fast Blue BB reagent in complex sample matrices.
| Interfering Substance | Sample Matrix | Finding | Reference |
| Ascorbic Acid (Vitamin C) | Strawberry, Rice, Fruits, Beverages | No significant interaction observed with the Fast Blue BB assay, in stark contrast to the F-C assay where it acts as a major interference. | nih.govscielo.brresearchgate.netusda.gov |
| Sugars (Fructose, Glucose, Sucrose) | Strawberry, Rice, Fruits | The Fast Blue BB assay is not affected by the presence of these sugars. | scielo.brresearchgate.netusda.gov |
| Organic Acids | Rice, Fruits | No significant interference reported in Fast Blue BB salt assays. | nih.govscielo.br |
| Aromatic Amines | Rice | The Fast Blue BB method is not affected by these compounds. | scielo.br |
| Chlorophyll | Spinach (Green Plant Material) | Acts as a direct spectral interference by absorbing at the same wavelength as the analyte complex. Assay modification is required. | usda.gov |
| Non-target Cannabinoids (e.g., CBD) | Cannabis | Can produce a color reaction, leading to false positives for specific target cannabinoids like Δ⁹-THC if no prior separation is performed. | acs.org |
| Other Plant Compounds | Jacaranda decurrens, Paullinia cupana | When testing for cannabinoids, compounds from other plants can potentially cause interference. | researchgate.net |
Mitigation and Characterization Strategies
To ensure analytical accuracy, various strategies have been developed to mitigate and characterize potential interferences in Fast Blue BB salt assays. These range from sample pre-treatment to the use of complementary analytical techniques.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
5486-84-0 |
|---|---|
Molecular Formula |
C34H36Cl4N6O6Zn |
Molecular Weight |
831.9 g/mol |
IUPAC Name |
zinc;bis(N-(4-diazonio-2,5-diethoxyphenyl)benzenecarboximidate);dichloride;dihydrochloride |
InChI |
InChI=1S/2C17H17N3O3.4ClH.Zn/c2*1-3-22-15-11-14(20-18)16(23-4-2)10-13(15)19-17(21)12-8-6-5-7-9-12;;;;;/h2*5-11H,3-4H2,1-2H3;4*1H;/q;;;;;;+2/p-2 |
InChI Key |
CMFRFQODFZBKTI-UHFFFAOYSA-L |
Canonical SMILES |
CCOC1=CC(=C(C=C1N=C(C2=CC=CC=C2)[O-])OCC)[N+]#N.CCOC1=CC(=C(C=C1N=C(C2=CC=CC=C2)[O-])OCC)[N+]#N.Cl.Cl.[Cl-].[Cl-].[Zn+2] |
Other CAS No. |
5486-84-0 |
Pictograms |
Irritant; Health Hazard |
Synonyms |
enzenediazonium, 4-(benzoylamino)-2,5-diethoxy- Echtblausalz fast blue 2B salt Fast Blue BB Fast Blue BB hexafluorophosphate Fast Blue BB salt Fast Blue BB tetrachlorozincate (2:1) Fast blue BBN |
Origin of Product |
United States |
Strategies in Immunohistochemistry:in the Context of Immunohistochemistry, Where Fast Blue Bb Can Be Used As a Chromogen for Detecting Alkaline Phosphatase Activity, Interferences Can Arise from Cross Reactivity Between Antibodies in Multiplex Staining Protocols.nordiqc.orgto Mitigate This, It is Recommended to Use Pre Absorbed Secondary Antibodies That Have Been Purified to Remove Antibodies That May Cross React with Immunoglobulins from Other Species.nordiqc.orgalternatively, a Sequential Staining Technique Can Be Employed, Where an Intermediary Step, Such As Heat Induced Epitope Retrieval Hier , is Used to Block or Elute the First Set of Immunoreagents Before the Second Set is Applied.nordiqc.org
The following table summarizes these strategies:
| Strategy | Description | Application Example | Reference |
| Chromatographic Pre-Separation | Physical separation of analytes from interfering compounds before colorimetric reaction. | Using Thin-Layer Chromatography (TLC) to separate cannabinoids before staining with Fast Blue BB salt. | acs.orgresearchgate.net |
| Solid-Phase Extraction (SPE) | A sample clean-up step to remove polar interferences from the sample matrix. | Removing interferences from chickpea and legume extracts prior to phenolic content analysis. | researchgate.netwhiterose.ac.uk |
| Methodological Modification | Adapting the assay protocol to account for a specific, known interference. | Modifying the assay for use with green plant material to overcome chlorophyll (B73375) interference. | usda.gov |
| Validation via HPLC | Comparing assay results with a high-specificity method like HPLC to confirm accuracy and characterize interference. | Validating the quantification of total phenolics in strawberries by comparing Fast Blue BB results with HPLC data. | researchgate.net |
| Use of Pre-absorbed Antibodies / Sequential Staining | Preventing cross-reactivity in multiplex immunohistochemistry. | Multiplex antibody staining on tissue sections using Fast Blue BB as one of the chromogens. | nordiqc.org |
Future Directions and Unexplored Avenues in Fast Blue Bb Salt Research
Discovery of Novel Substrates and Unconventional Enzymatic Pathways Amenable to Fast Blue BB Salt Detection
The utility of Fast Blue BB salt is intrinsically linked to the enzymes it can detect. Historically, it has been widely used for visualizing alkaline and acid phosphatase activity, as well as esterases. sigmaaldrich.com Future research should focus on expanding the repertoire of enzymes detectable with this reagent.
A key area of exploration is the identification of novel substrates that, upon enzymatic cleavage, release a product that couples with Fast Blue BB salt to produce a distinct color. For instance, its use as a general substrate for β-glycosidase has been noted, where the cleavage of 6-bromo-2-napthol-β-d-glucopyranoside leads to a reddish dye. ottokemi.comfishersci.at This principle could be extended to other glycosidases by designing specific naphthol-based substrates.
Furthermore, research into unconventional enzymatic pathways could reveal new applications. For example, its use in detecting mast cell proteases like tryptase and chymase in conjunction with other stains highlights its potential in immunology and inflammation research. nih.gov Investigating its reactivity with products of other enzymatic reactions, such as those involving oxidoreductases or lyases, could open up entirely new fields of use. A patent from 1987 described a method for detecting aspartate aminotransferase (AST) by reacting Fast Blue BB salt with the oxaloacetate produced, indicating its potential for assaying transaminase activity. google.com
Recent studies have also explored its application in the analysis of phenolic compounds in food science, such as in extra virgin olive oil. mdpi.comresearchgate.net The reaction of Fast Blue BB salt with phenolic hydroxyl groups offers a more specific alternative to traditional methods like the Folin-Ciocalteu assay. mdpi.comnih.gov This suggests a promising avenue for developing rapid screening methods for antioxidant content in various natural products.
Engineering Fast Blue BB Salt Derivatives for Enhanced Sensitivity or Specificity
Modifying the chemical structure of Fast Blue BB salt could lead to derivatives with improved analytical properties. The goal would be to enhance sensitivity, allowing for the detection of lower concentrations of target molecules, and to increase specificity, reducing cross-reactivity with non-target compounds.
Structural modifications could involve altering the substituent groups on the benzene (B151609) rings of the 4-benzoylamino-2,5-diethoxybenzenediazonium core. These changes could influence the electronic properties of the diazonium group, potentially affecting its reactivity and the spectral properties of the resulting azo dye. For instance, introducing electron-withdrawing or electron-donating groups could shift the absorption maximum of the final product, allowing for multiplexing with other chromogenic substrates. google.com
Another approach could be the synthesis of derivatives with altered solubility, making them more suitable for specific assay conditions or for use in non-aqueous environments. Research into nucleophilic substitution reactions, such as with azide (B81097) ions, has already demonstrated the feasibility of modifying the diazonium salt.
Integration into High-Throughput Screening Platforms for Biological Activity
The demand for rapid and efficient screening of large compound libraries in drug discovery and other fields presents a significant opportunity for Fast Blue BB salt. plos.org Its use in colorimetric assays makes it well-suited for adaptation to high-throughput screening (HTS) formats using 96-well or 384-well microplates. plos.org
To facilitate this integration, research should focus on optimizing assay conditions for miniaturized formats, including reagent concentrations, incubation times, and automated liquid handling. plos.org For example, a miniaturized protocol for determining phenolic compounds using a 96-well microplate has been developed, demonstrating the feasibility of this approach. mdpi.com
The development of HTS assays using Fast Blue BB salt could accelerate the discovery of inhibitors or activators of enzymes relevant to various diseases. A pilot HTS study successfully identified inhibitors of bile salt hydrolase, an enzyme implicated in host fat digestion, showcasing the potential of this approach. plos.org Furthermore, its established use in detecting cannabinoids could be adapted for HTS to screen for compounds that modulate cannabinoid receptor activity. researchgate.netresearchgate.net
Expansion of Fast Blue BB Salt Applications into Emerging Fields of Chemical and Biological Inquiry
The unique properties of Fast Blue BB salt position it for application in several emerging scientific fields.
In the realm of nanotechnology , Fast Blue BB salt could be incorporated into the development of novel biosensors. mdpi.com For instance, it could be immobilized on nanomaterials to create sensitive and selective sensors for specific enzymes or metabolites. The colorimetric signal generated by the reaction could be detected visually or with simple optical detectors, making these sensors suitable for point-of-care diagnostics. vulcanchem.com
In metabolomics , the ability of Fast Blue BB salt to react with specific classes of compounds, such as phenols, could be harnessed to develop targeted analytical methods for profiling metabolites in complex biological samples. mdpi.comresearchgate.net This could provide valuable insights into metabolic pathways and disease biomarkers.
Furthermore, in the field of synthetic biology , where novel enzymatic pathways are engineered, Fast Blue BB salt could serve as a reporter molecule to screen for successful pathway implementation or to quantify the output of engineered circuits. Its versatility in detecting different enzyme classes would be a significant advantage in this context.
The continued exploration of these future directions will undoubtedly expand the scientific utility of Fast Blue BB salt, solidifying its role as a powerful tool in chemical and biological research for years to come.
Q & A
Q. What are the recommended storage and handling protocols for Fast Blue BB Salt to ensure reagent stability?
Fast Blue BB Salt must be stored at -20°C in light-protected, airtight containers due to its photosensitivity and hygroscopic nature. Thaw aliquots on ice before use to minimize decomposition. For handling, wear PPE (gloves, lab coat, eye protection) to avoid skin/eye contact, and work in a fume hood when preparing solutions. Post-use, reseal containers immediately to prevent moisture absorption, which can reduce coupling efficiency .
Q. How is Fast Blue BB Salt applied in alkaline phosphatase (ALP) detection assays?
Prepare a 0.1–0.5% (w/v) solution in deionized water or Tris buffer (pH 8.0–9.0). Incubate tissue sections or blots with the solution for 10–20 minutes at 25°C. The salt couples with naphthol AS-BI phosphate (hydrolyzed by ALP), forming an insoluble blue precipitate. Terminate the reaction by rinsing with distilled water. Include negative controls (e.g., ALP inhibitors) to validate specificity .
Q. What methodological steps are critical for preparing Fast Blue BB Salt solutions in histochemical staining?
- Use freshly prepared solutions to avoid diazonium salt degradation.
- Filter through a 0.2 µm membrane to remove particulates.
- Adjust pH to 8.5–9.0 using Tris or borate buffers for optimal coupling activity.
- Pre-test concentrations (e.g., 0.05–0.2 mg/mL) to balance signal intensity and background noise .
Advanced Research Questions
Q. How can batch-to-batch variability in Fast Blue BB Salt impact experimental reproducibility, and how is this controlled?
Variability in active diazonium content (e.g., 35% in FMP grade vs. ≥7% Zn in other grades) may alter reaction kinetics. To mitigate:
Q. What experimental parameters influence coupling efficiency in Fast Blue BB Salt-based immunoassays?
Key factors include:
- pH : Alkaline conditions (pH >8.0) enhance diazonium reactivity but may denature target enzymes.
- Temperature : Prolonged incubation at >25°C increases nonspecific precipitation.
- Ionic strength : High salt concentrations (>150 mM NaCl) reduce solubility; use low-salt buffers.
- Fixation methods : Paraformaldehyde fixation preserves enzyme activity better than alcohol-based methods, which can inactivate phosphatases .
Q. How should researchers resolve contradictions in staining intensity when comparing Fast Blue BB Salt with related diazonium salts (e.g., Fast Blue B Salt)?
- Specificity testing : Compare cross-reactivity with non-target enzymes (e.g., acid phosphatases) using inhibitors like levamisole.
- Kinetic analysis : Measure reaction rates under identical pH/temperature conditions. Fast Blue BB Salt typically shows higher sensitivity but lower stability than Fast Blue B Salt.
- Structural differences : The ethoxy groups in BB Salt enhance electron density, improving coupling efficiency but increasing light sensitivity .
Methodological Considerations for Data Analysis
Q. What steps are recommended for troubleshooting inconsistent staining results in Fast Blue BB Salt assays?
- Verify reagent integrity via thin-layer chromatography (TLC) to detect decomposition products.
- Optimize substrate-to-salt ratios (e.g., 1:2 molar ratio of naphthol AS-BI phosphate to Fast Blue BB Salt).
- Test alternative embedding media (e.g., OCT compound vs. paraffin), as some media inhibit diazonium coupling .
Q. How does tissue fixation time affect Fast Blue BB Salt-based enzyme localization studies?
Prolonged fixation (>24 hours in formalin) can mask epitopes or inactivate enzymes. For phosphatase assays:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
